molecular formula C17H15N3OS2 B4661008 N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-5-methyl-4-phenyl-3-thiophenecarboxamide

N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-5-methyl-4-phenyl-3-thiophenecarboxamide

Cat. No.: B4661008
M. Wt: 341.5 g/mol
InChI Key: VBJJIOIQUYTQCE-UHFFFAOYSA-N
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Description

N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-5-methyl-4-phenyl-3-thiophenecarboxamide is a complex organic compound that belongs to the class of thiadiazole derivatives

Properties

IUPAC Name

N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-5-methyl-4-phenylthiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3OS2/c1-10-14(11-5-3-2-4-6-11)13(9-22-10)15(21)18-17-20-19-16(23-17)12-7-8-12/h2-6,9,12H,7-8H2,1H3,(H,18,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBJJIOIQUYTQCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CS1)C(=O)NC2=NN=C(S2)C3CC3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-5-methyl-4-phenyl-3-thiophenecarboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of appropriate hydrazides with thiocarbonyl compounds under acidic or basic conditions.

    Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via cyclopropanation reactions using reagents such as diazomethane or cyclopropylcarbinol.

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones with sulfur sources.

    Coupling Reactions: The final step involves coupling the thiadiazole and thiophene rings through amide bond formation using reagents like carbodiimides or acyl chlorides.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-5-methyl-4-phenyl-3-thiophenecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially leading to the reduction of the thiadiazole ring.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the thiadiazole or thiophene rings are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Various nucleophiles or electrophiles under appropriate conditions, such as halogenation or nitration reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of reduced thiadiazole derivatives.

Scientific Research Applications

N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-5-methyl-4-phenyl-3-thiophenecarboxamide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: The compound may be used in the development of new materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-5-methyl-4-phenyl-3-thiophenecarboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.

    Interacting with Receptors: Binding to cellular receptors and influencing signal transduction pathways.

    Modulating Gene Expression: Affecting the expression of genes involved in cell growth, differentiation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2-(2-phenyl-1,3-thiazol-4-yl)acetamide
  • N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2,5-diphenyl-3-pyrazolecarboxamide
  • N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2-(2,5-dichlorophenoxy)acetamide

Uniqueness

N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-5-methyl-4-phenyl-3-thiophenecarboxamide is unique due to its specific combination of functional groups and rings, which confer distinct chemical and biological properties. Its cyclopropyl group, thiadiazole ring, and thiophene ring contribute to its stability, reactivity, and potential biological activities, setting it apart from other similar compounds.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-5-methyl-4-phenyl-3-thiophenecarboxamide
Reactant of Route 2
Reactant of Route 2
N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-5-methyl-4-phenyl-3-thiophenecarboxamide

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